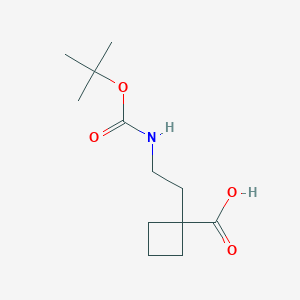

1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2102412-52-0 . It has a molecular weight of 243.3 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This indicates that the compound has a cyclobutane ring with a carboxylic acid group and an aminoethyl group attached to it. The aminoethyl group is further modified with a tert-butoxycarbonyl group .Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection step is crucial in the synthesis of other compounds .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .科学的研究の応用

Synthesis and Stereochemistry

- The synthesis of cyclobutane derivatives, such as 2-aminocyclobutane-1-carboxylic acids, involves strategies like [2+2] photocycloaddition reactions starting from chiral precursors. These methods allow for the construction of the cyclobutane ring and provide access to compounds with high enantiomeric excesses, demonstrating the compound's utility in creating stereochemically complex structures (Gauzy et al., 2004).

Application in Drug Discovery and Material Science

- A study discussed the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This process is relevant for the production of biologically active compounds and materials science applications, where cyclobutane structures labeled with deuterium atoms are utilized (Yamashita et al., 2019).

Enantioselective Synthesis

- Research on the facile synthesis and high-efficiency resolution of constrained cyclopropane analogues of phenylalanine highlighted the synthesis of enantiomerically pure compounds by HPLC resolution of a racemic precursor. This work underscores the importance of 1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid derivatives in enantioselective synthesis, leading to optically pure compounds on a multigram scale (Jiménez et al., 2001).

Polymer Science

- The synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, were investigated. This research demonstrates the compound's utility in the field of polymer science, where it contributes to the development of polymers with unique optical and thermal properties (Gao et al., 2003).

Novel Pharmacophores for Anticancer Agents

- Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl) derivatives, were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests the potential of derivatives of this compound in the design of new anticancer agents (Kumar et al., 2009).

Safety and Hazards

将来の方向性

The future directions of this compound could involve its use in the synthesis of other bioactive compounds. For instance, Boc-1-aminocyclobutane-1-carboxylic Acid is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .

特性

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZIVUWJGGOFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)

![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)

![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)

![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)

![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)

![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)